
1-Benzyl-3-(hydroxymethyl)pyrazole
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Overview
Description
1-Benzyl-3-(hydroxymethyl)pyrazole is a chemical compound with the molecular formula C11H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These reactions typically occur under mild conditions and offer high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(hydroxymethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "1-Benzyl-3-(hydroxymethyl)pyrazole" is not available within the provided search results, the following information regarding pyrazole derivatives and their applications may be relevant:
Pyrazole compounds have a history of use in herbicides, agrochemicals, and pharmaceuticals . They are a pharmacologically important scaffold with various activities .
Pyrazole Biomolecules as Cancer Therapeutics
Pyrazole derivatives have shown potential as anticancer agents against various cancer cell lines :
- Compound 2 showed potential against MCF7, SF-268, and NCI-H460 cell lines .
- N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline (3 ) exhibited cytotoxic potential against Hep-2 and P815 cancer cell lines .
- Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, including compound 4 , were effective against A549 growth .
- Compound 27 significantly inhibited Bel-7402 cells compared to cisplatin .
- Compound 28 was found to inhibit kinase and has potential for treating HepG2, Jurkat, and DLD-1 human T cell lymphoblast cancer cell lines .
- Pyrazole linked benzimidazole derivative 29 was effective against U937, K562, HT29, A549, and LoVo cancer cell lines, and also showed in vitro inhibition of Aurora A/B kinase .
- Compound 30 displayed inhibition against BRAF (V600E) and Aurora-A kinase, and MCF-7 cell lines .
- Compound 68 reflected potential inhibition of A549 cell lines .
- Compound 69 selectively inhibited H322 cell lines and induced apoptosis .
- Novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown antitumor potential against the HCT-116 cancer cell line .
- Compound 91 was a potent inhibitor of the A549 cell line and induced apoptosis .
- Compound 92 exhibited maximum inhibition of lung cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(hydroxymethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole ring structure but differ in their substituents, which can influence their reactivity and biological activity.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole core but with different substituents, leading to distinct properties and applications.
Uniqueness: 1-Benzyl-3-(hydroxymethyl)pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity, making it a versatile compound for various applications .
Biological Activity
1-Benzyl-3-(hydroxymethyl)pyrazole (CAS No. 102846-11-7) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms.
- Cell Signaling Modulation : It is suggested that this compound can alter signal transduction pathways, impacting gene expression and cellular responses .
- Mast Cell Stabilization : Preliminary studies indicate that this compound may prevent the release of chemical mediators from mast cells, which are crucial in allergic reactions and inflammation.
Pharmacological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation in various models. For instance, compounds similar to this compound have shown comparable effects to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against a variety of pathogens. Studies show that related compounds have effective minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Several studies have highlighted the biological activity of pyrazoles, including this compound:
- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives reduced carrageenan-induced edema in mice models, showcasing their potential as anti-inflammatory agents .
- Antimicrobial Screening : A comparative study evaluated the antimicrobial efficacy of various pyrazole compounds against Mycobacterium tuberculosis and several bacterial strains. The results indicated significant inhibition at low concentrations, suggesting a promising avenue for treating infections .
- Cancer Cell Studies : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis. This highlights their potential as therapeutic agents in oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Basic: What are the established synthetic routes for 1-Benzyl-3-(hydroxymethyl)pyrazole, and how do reaction parameters influence yield?
This compound is synthesized via a two-step Mannich-type reaction. First, pyrazole reacts with formaldehyde to form 1-(hydroxymethyl)pyrazole derivatives. In the second step, this intermediate reacts with benzylamine to introduce the benzyl group . Key parameters include:
- Formaldehyde concentration : A 30% aqueous solution optimizes hydroxymethylation .
- Temperature : Elevated temperatures (60–80°C) accelerate substitution reactions but may require inert atmospheres to prevent oxidation .
- Catalyst/base : Sodium hydride or potassium carbonate enhances nucleophilic substitution efficiency during benzylation .
Documented yields range from 60–85%, with purity confirmed via NMR and elemental analysis .
Q. Basic: How is the structure of this compound validated experimentally?
Structural validation employs:
- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., benzyl group integration at δ ~4.5–5.0 ppm, hydroxymethyl protons at δ ~4.2 ppm) .
- FTIR : Hydroxymethyl groups show broad O–H stretches (~3200–3400 cm⁻¹), while pyrazole ring vibrations appear at ~1500–1600 cm⁻¹ .
- Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₂N₂O requires C 67.33%, H 6.16%, N 14.28%) .
Q. Advanced: How can synthetic routes be optimized to enhance regioselectivity and reduce byproducts?
Regioselectivity challenges arise during benzylation due to competing N1 vs. N2 substitutions. Methodological improvements include:
- Protecting groups : Temporarily blocking the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers prevents undesired side reactions during benzylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring N1 substitution .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables direct benzylation with >90% regioselectivity in boronate-containing analogs .
Q. Advanced: What is the mechanistic basis for the biological activity of this compound derivatives?
The hydroxymethyl and benzyl groups contribute to bioactivity through:
- Receptor binding : The hydroxymethyl group hydrogen-bonds with enzymatic active sites (e.g., kinases or ACTH receptors), while the benzyl moiety enhances lipophilicity for membrane penetration .
- Anti-tumor activity : Halogenated analogs (e.g., 3-(chloromethyl) derivatives) show enhanced cytotoxicity by interfering with DNA replication (IC₅₀ = 2–10 µM in PC-3 and MDA-MB-231 cell lines) .
- Anti-platelet effects : Derivatives act as NO-independent sGC activators, inducing vasodilation via cGMP pathways .
Q. Advanced: How do structural modifications (e.g., halogenation or urea incorporation) alter pharmacological properties?
- Halogenation : Fluorine or bromine at the benzyl position increases metabolic stability and binding affinity (e.g., 2-fluoroethyl analogs show 3-fold higher kinase inhibition) .
- Urea derivatives : 3-Ureidopyrazoles exhibit dual anti-inflammatory and antitumor activity by inhibiting COX-2 and topoisomerase II .
- Boronate esters : Introduce cross-coupling versatility for targeted drug conjugates but require anhydrous handling to prevent hydrolysis .
Q. Basic: What analytical methods are used to assess purity and stability?
- HPLC-MS : Quantifies impurities (<0.5% required for pharmacological studies) and detects degradation products (e.g., hydrolyzed hydroxymethyl groups) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C for most derivatives) .
- Karl Fischer titration : Monitors moisture content (<1% for boronate-containing compounds) .
Q. Advanced: How can computational models (e.g., QSAR) guide the design of novel derivatives?
2D-QSAR studies correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity:
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance anti-cancer activity by increasing electrophilicity at the pyrazole ring .
- Molecular docking : Predicts binding poses with targets like EGFR or VEGFR2, guiding rational modifications (e.g., extending the hydroxymethyl to a carboxamide improves IC₅₀ by 40%) .
Q. Advanced: How to resolve contradictions in reported biological data across studies?
Discrepancies often arise from:
- Cell line variability : MDA-MB-231 (triple-negative breast cancer) may respond differently than A2780 (ovarian cancer) due to receptor expression differences .
- Assay conditions : Varying serum concentrations or incubation times alter IC₅₀ values. Standardized protocols (e.g., MTT assays at 48 hours) improve reproducibility .
- Metabolic interference : Liver microsome studies differentiate intrinsic activity from prodrug effects .
Properties
IUPAC Name |
(1-benzylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQOOSUPOKDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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